molecular formula C19H16FN3O2 B2489510 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921872-70-0

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2489510
M. Wt: 337.354
InChI Key: YXVGZDCPIUZICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluoro-benzamide derivatives, including compounds similar to 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, typically involves labeling nitropyridin precursors through nitro substitution by the fluoride anion. Such processes are crucial for preparing compounds with high specificity and activity for potential applications in medical imaging and receptor studies (García et al., 2014).

Molecular Structure Analysis

The molecular structure of fluoro-benzamide compounds has been extensively studied to understand their interaction with biological targets. Techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT calculations have been employed to analyze the intermolecular interactions and energy frameworks, which are essential for predicting the reactivity and binding affinity of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Fluorinated compounds like 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide participate in various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, which are pivotal for creating heterocyclic structures. These reactions are facilitated by the unique electrophilic reactivity imparted by the fluorine atoms, allowing for the synthesis of novel benzoxazines and benzoxazepin-ones with potential biological activities (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of fluoro-benzamide derivatives, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. Studies involving solid-state structures and theoretical calculations provide insights into the stability, solubility, and formulation possibilities for these compounds, which are crucial for their application in drug development and other fields (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of fluoro-benzamide compounds. Investigations into their antimicrobial and anticancer activities reveal the importance of structural modifications, such as fluorination, in enhancing biological efficacy and selectivity (Bawazir & Abdel-Rahman, 2018).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Fluorinated benzamides and their derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds bearing a fluorine atom in the benzoyl group showed enhanced antimicrobial activity against a range of bacteria and fungi. The presence of fluorine was essential for increasing the antimicrobial efficacy of these compounds (Desai et al., 2013)(Desai et al., 2013).

Anticancer and Anti-HIV Activities

Fluorinated 1,2,4-triazinones have demonstrated potential as anti-HIV-1 and CDK2 inhibitors, with certain compounds showing very good anti-HIV activity and significant CDK2 inhibition, indicating their potential in anticancer and antiviral therapies (Makki et al., 2014)(Makki et al., 2014).

Neurological Disorder Research

Fluorinated compounds have been explored for their potential in neurological disorder research, with specific derivatives showing promise as PET tracers for serotonin 5-HT(1A) receptors. Such compounds could aid in the in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014)(García et al., 2014).

Herbicidal Activity

Novel fluorinated compounds have been synthesized and shown to possess significant herbicidal activity, potentially offering new solutions for agricultural weed management. For example, derivatives of fluorinated benzoxazin and isoindoline showed promising results as protox-inhibiting herbicides (Huang et al., 2005)(Huang et al., 2005).

Serotonin Receptor Studies

Fluorinated benzamides have also been applied in the study of serotonin receptors in the brain, providing insights into the changes in receptor densities in conditions like Alzheimer's disease. Such research can inform the development of treatments targeting serotonin receptors (Kepe et al., 2006)(Kepe et al., 2006).

properties

IUPAC Name

2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGZDCPIUZICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.